Naloxegol

Description

Properties

IUPAC Name |

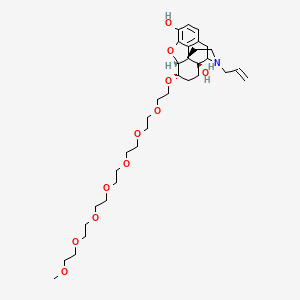

(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H53NO11/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2/h3-5,28-29,32,36-37H,1,6-25H2,2H3/t28-,29+,32-,33-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKCCCKFOQNXKV-ZRSCBOBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H53NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234684 | |

| Record name | Naloxegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854601-70-0 | |

| Record name | (5α,6α)-4,5-Epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propen-1-yl)morphinan-3,14-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854601-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naloxegol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854601700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxegol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09049 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naloxegol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALOXEGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44T7335BKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naloxegol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Naloxegol's Mechanism of Action in the Enteric Nervous System: A Technical Guide

Introduction

Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, arising from the interaction of opioids with the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal (GI) tract.[1][2][3][4] Opioids exert their analgesic effects by binding to mu (µ)-opioid receptors in the central nervous system (CNS). However, they also bind to identical receptors located in the myenteric and submucosal plexuses of the gut wall.[1] This peripheral action disrupts normal gut function by inhibiting peristalsis, increasing fluid absorption from the stool, and decreasing intestinal secretions, leading to the cluster of symptoms known as OIC.

Naloxegol is a peripherally acting µ-opioid receptor antagonist (PAMORA) designed specifically to treat OIC in adult patients with chronic non-cancer pain. It is a PEGylated derivative of the opioid antagonist naloxone. This structural modification is key to its mechanism, enabling it to reverse the constipating effects of opioids in the GI tract without compromising their pain-relieving effects in the CNS.

Core Mechanism of Action

This compound's therapeutic effect is rooted in its selective antagonism of µ-opioid receptors within the ENS. Its chemical structure is central to this peripheral selectivity.

-

PEGylation and Peripheral Restriction : this compound is synthesized by attaching a polyethylene glycol (PEG) moiety to naloxone. This PEGylation increases the molecule's size and polarity, which significantly limits its ability to cross the blood-brain barrier (BBB).

-

P-glycoprotein (P-gp) Substrate : Furthermore, this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, an active transport protein present at the BBB. The P-gp transporter actively pumps this compound that does enter the endothelial cells of the BBB back into the systemic circulation, further ensuring that pharmacologically active concentrations do not reach the CNS.

-

Competitive Antagonism in the Gut : In the periphery, this compound functions as a competitive antagonist at µ-opioid receptors in the ENS. It has a high binding affinity for these receptors, allowing it to displace agonist opioids like morphine. By blocking the receptor, this compound inhibits the downstream signaling cascade initiated by the opioid, thereby restoring gut motility and secretory processes. In-vitro studies have shown that this compound is a potent inhibitor of binding to the human µ-opioid receptor.

Signaling Pathways in the Enteric Neuron

Opioids and this compound exert opposing effects on the intracellular signaling of enteric neurons. Opioids inhibit neuronal function, while this compound blocks this inhibition.

-

Opioid Agonist Action : When an opioid binds to the µ-opioid receptor (a G-protein coupled receptor), it triggers a cascade that inhibits neuronal activity. This includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP), the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting efflux of K+ and reduced influx of Ca2+ leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the release of excitatory neurotransmitters like acetylcholine. This suppression of neurotransmitter release is a primary driver of decreased propulsive motility.

-

This compound's Antagonist Action : this compound, by competitively binding to the µ-opioid receptor, prevents the opioid agonist from initiating this inhibitory cascade. It does not initiate a signaling cascade of its own, acting as a neutral antagonist. This blockade restores the normal release of neurotransmitters, allowing for the resumption of coordinated peristaltic contractions and intestinal secretion.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's receptor binding, preclinical potency, and clinical efficacy.

Table 1: Receptor Binding Affinity

| Receptor | Binding Affinity (Ki) | Reference |

| μ-Opioid Receptor (human) | 7.42 nmol/L | |

| κ-Opioid Receptor (human) | 8.65 nmol/L | |

| δ-Opioid Receptor (human) | 203.0 nmol/L |

Table 2: Preclinical Potency (Rat Model)

| Parameter | This compound (Oral ED₅₀) | Naloxone (Oral ED₅₀) | Reference |

| Antagonism of Morphine-Induced GI Transit Inhibition | 23.1 mg/kg | 0.69 mg/kg | |

| Antagonism of Morphine-Induced Antinociception (CNS) | 55.4 mg/kg | 1.14 mg/kg |

ED₅₀: The dose achieving 50% of the maximal effect.

Table 3: Clinical Efficacy in OIC (KODIAC-04 & KODIAC-05 Phase 3 Trials)

| Parameter | This compound 25 mg | Placebo | p-value | Reference |

| 12-Week Response Rate (KODIAC-04) | 44.4% | 29.4% | p=0.001 | |

| 12-Week Response Rate (KODIAC-05) | 39.7% | 29.3% | p=0.021 | |

| Median Time to First Post-dose SBM (KODIAC-04) | 6 hours | 36 hours | - | |

| Median Time to First Post-dose SBM (KODIAC-05) | 12 hours | 37 hours | - |

SBM: Spontaneous Bowel Movement.

Table 4: Effects on Gastrointestinal Transit (Healthy Volunteers on Oxycodone)

| Transit Time Parameter | This compound 25 mg + Oxycodone | Placebo + Oxycodone | % Reduction | p-value | Reference |

| Total GI Transit Time | 56.8 hours | 71.3 hours | 21% | p=0.016 | |

| Colonic Transit Time | 45.0 hours | 59.7 hours | 23% | p=0.006 |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of established experimental methodologies.

Radioligand Binding Assays

These in vitro assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective : To quantify the affinity of this compound for µ, δ, and κ opioid receptors.

-

Methodology :

-

Receptor Preparation : Membranes are prepared from cells engineered to express a high density of a specific human opioid receptor subtype (e.g., µ-opioid receptor).

-

Competitive Binding : The cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]DAMGO for µ-receptors).

-

Test Compound Addition : Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the receptor.

-

Separation and Quantification : After reaching equilibrium, the bound and free radioligand are separated via rapid filtration. The radioactivity trapped on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis : The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

In Vivo Gastrointestinal Transit Assays

These assays assess the effect of a compound on the rate of movement of contents through the GI tract in animal models.

-

Objective : To measure this compound's ability to reverse opioid-induced slowing of GI transit.

-

Methodology (Rat Charcoal Meal Model) :

-

Animal Preparation : Rats are fasted overnight to ensure an empty stomach but are allowed access to water.

-

Drug Administration : Animals are divided into groups and treated with: a) Vehicle (control), b) an opioid agonist (e.g., morphine) to induce constipation, and c) Morphine plus varying doses of this compound administered orally.

-

Marker Administration : After a set period following drug administration, a non-absorbable marker (e.g., a suspension of 10% charcoal in 5% gum acacia) is administered orally.

-

Transit Measurement : After a specific time (e.g., 60 minutes), the animals are euthanized. The small intestine is carefully removed, and the total length of the intestine is measured. The distance traveled by the charcoal meal from the pylorus is also measured.

-

Data Analysis : The GI transit is expressed as the percentage of the total length of the small intestine that the charcoal marker has traversed. The ED₅₀ for this compound is calculated as the dose that reverses 50% of the morphine-induced inhibition of transit.

-

Wireless Motility Capsule (Human Studies)

This non-invasive method is used to measure regional and whole-gut transit times in clinical research.

-

Objective : To determine the effect of this compound on gastric emptying, small bowel transit, and colonic transit times in human subjects receiving opioids.

-

Methodology :

-

Subject Preparation : Participants ingest a standardized meal after a period of fasting.

-

Capsule Ingestion : Immediately after the meal, the subject swallows a wireless motility capsule. The capsule contains sensors to measure pH, temperature, and pressure.

-

Data Recording : The capsule transmits data to a receiver worn by the subject. Gastric emptying is marked by the abrupt pH rise as the capsule enters the small intestine. Passage into the colon is identified by a drop in pH. Total transit time is recorded when the capsule is expelled.

-

Treatment Periods : In a crossover design, subjects undergo treatment periods with an opioid plus placebo and an opioid plus this compound, with a washout period in between. Transit times are recorded during each period.

-

Data Analysis : Transit times for each segment of the GI tract are calculated and compared between the this compound and placebo treatment phases to determine the drug's effect.

-

Experimental and Clinical Workflow

The evaluation of a PAMORA like this compound follows a logical progression from preclinical assessment to clinical validation.

References

- 1. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical potential of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

The Preclinical Pharmacokinetic Profile of Naloxegol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), is a PEGylated derivative of naloxone designed to mitigate opioid-induced constipation (OIC) without compromising centrally mediated analgesia. Its unique structure, featuring a polyethylene glycol (PEG) moiety, restricts its ability to cross the blood-brain barrier.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound in various animal models, offering valuable insights for researchers and professionals involved in drug development.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several preclinical species, primarily focusing on absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached in less than two hours in preclinical models.[2][3] Studies in rats have demonstrated this rapid uptake.[3] In some cases, a secondary peak in plasma concentration has been observed, suggesting potential enterohepatic recirculation.[4]

Distribution

A key feature of this compound's design is its limited distribution to the central nervous system (CNS). This is primarily due to its nature as a substrate for the P-glycoprotein (P-gp) transporter, an efflux pump at the blood-brain barrier that actively removes the compound from the brain. Preclinical studies in rats have shown that the penetration of this compound into the CNS is significantly slower than that of naloxone. The plasma protein binding of this compound is reported to be low.

Metabolism

This compound is predominantly metabolized in the liver, with cytochrome P450 3A4 (CYP3A4) being the primary enzyme responsible for its biotransformation. The major metabolic pathways include the shortening of the PEG chain and oxidation of the PEG moiety, as well as N-dealkylation. Preclinical studies in rats and dogs have confirmed that the metabolites found in human plasma are also present in these animal models, often at higher concentrations.

Excretion

The primary route of elimination for this compound and its metabolites is through the feces. In preclinical studies, a significant portion of the administered dose is recovered in the feces, with a smaller amount excreted in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of this compound in various preclinical animal models. Data for intravenous administration and for monkey models was not available in the searched results.

Table 1: Pharmacokinetics of this compound Following Oral Administration in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference(s) |

| 50 | - | - | - | - | - |

Specific quantitative values for Cmax, Tmax, AUC, T½, and bioavailability for oral administration in rats were not explicitly found in the search results. The provided reference confirms a 50 mg/kg oral dose was used in a study.

Table 2: Pharmacokinetics of this compound Following Oral Administration in Dogs

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference(s) |

| Data Not Available | - | - | - | - | - |

Quantitative pharmacokinetic data for this compound in dogs was not available in the provided search results.

Table 3: Pharmacokinetics of this compound Following Oral Administration in Monkeys

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference(s) |

| Data Not Available | - | - | - | - | - |

Quantitative pharmacokinetic data for this compound in monkeys was not available in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. Below are descriptions of key experimental protocols cited in the literature.

In Vivo Rat Model for Reversal of Morphine-Induced Effects

This protocol is designed to assess the peripheral antagonist activity of this compound.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration:

-

Morphine is administered intravenously to induce central and peripheral opioid effects.

-

This compound is administered orally.

-

-

Experimental Assays:

-

Gastrointestinal Transit Assay: Measures the extent of morphine-induced inhibition of gastrointestinal transit and its reversal by this compound.

-

Hot Plate Assay: Assesses the antinociceptive (analgesic) effects of morphine and whether this compound interferes with this centrally mediated effect.

-

-

Procedure:

-

Rats are fasted overnight before the experiment.

-

Morphine or saline is administered intravenously.

-

This compound or vehicle is administered orally.

-

For the gastrointestinal transit assay, a charcoal meal is given orally, and the distance it travels through the intestine is measured after a set time.

-

For the hot plate assay, the latency of the rat to react to a heated surface is measured.

-

-

Reference:

Pharmacokinetic Study Sample Collection

This protocol outlines the collection of biological samples for pharmacokinetic analysis.

-

Animal Model: Preclinical animal models (e.g., rats).

-

Drug Administration: this compound is administered orally or intravenously.

-

Sample Collection:

-

Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Urine and feces are collected over a specified period to determine the routes and extent of excretion.

-

-

Sample Processing:

-

Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

-

Urine and feces are homogenized and stored frozen.

-

-

Reference:

Bioanalytical Method for this compound Quantification

This protocol describes a common analytical method for measuring this compound concentrations in plasma.

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples are typically subjected to solid-phase extraction to isolate this compound and remove interfering substances.

-

Chromatography: A C18 column is commonly used for chromatographic separation.

-

Detection: A tandem mass spectrometer is used for sensitive and specific detection and quantification of this compound.

-

Validation: The method is validated for parameters such as linearity, accuracy, precision, and selectivity according to regulatory guidelines.

-

Reference:

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can enhance understanding.

Caption: Mechanism of this compound in reversing opioid-induced constipation.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic studies of this compound in animal models have been instrumental in characterizing its ADME profile and confirming its mechanism of action as a peripherally restricted µ-opioid receptor antagonist. Its rapid absorption, limited CNS penetration, extensive metabolism, and primary fecal excretion are key attributes that contribute to its clinical efficacy and safety profile. This technical guide provides a foundational understanding of this compound's behavior in preclinical species, which is essential for the ongoing research and development of peripherally acting opioid antagonists. Further studies providing more detailed quantitative pharmacokinetic data, particularly in non-rodent species and via intravenous administration, would further enhance our understanding of this important therapeutic agent.

References

- 1. An Open-Label, Randomized Bioavailability Study of Alternative Methods of Oral Administration of this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: First oral peripherally acting mu opioid receptor antagonists for opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Absorption, distribution, metabolism, and excretion of [14C]-labeled this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure Analysis of Naloxegol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure analysis of naloxegol, a peripherally acting mu-opioid receptor antagonist used for the treatment of opioid-induced constipation. The document details the synthetic pathways, experimental protocols, and in-depth structural analysis of this PEGylated naloxone derivative.

Chemical Synthesis of this compound

The synthesis of this compound originates from the readily available starting material, naloxone. The core of the synthesis involves the stereoselective reduction of the C6-keto group of a protected naloxone derivative, followed by pegylation of the resulting hydroxyl group. An improved and robust commercial process has been developed to achieve high yield and purity of this compound oxalate, the pharmaceutically acceptable salt form.[1]

A common synthetic approach involves the following key steps:

-

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of naloxone is first protected to prevent side reactions in subsequent steps. A frequently used protecting group is the methoxyethoxymethyl (MEM) group.

-

Stereoselective Reduction of the Ketone: The C6-keto group of the protected naloxone is then reduced to a hydroxyl group. The stereochemistry at this position is crucial for the activity of the final compound. Reagents such as potassium tri-sec-butylborohydride are employed to achieve the desired α-alcohol stereoisomer with high selectivity.[1]

-

Pegylation of the C6-Hydroxyl Group: The newly formed hydroxyl group is then pegylated. This is a critical step that attaches the polyethylene glycol (PEG) chain to the naloxol derivative, which limits the molecule's ability to cross the blood-brain barrier.

-

Deprotection and Salt Formation: Finally, the protecting group on the phenolic hydroxyl is removed under acidic conditions. The resulting this compound free base is then converted to its oxalate salt to improve its stability and handling properties. This final product can be obtained with a purity of greater than 99.5%.[1]

Synthesis Workflow Diagram

Caption: General Synthesis Workflow for this compound Oxalate

Quantitative Data for Synthesis

| Step | Product | Reagents/Conditions | Yield (%) | Reference |

| 1 | 3-O-MEM Naloxone | Naloxone HCl, MEM-Cl, Diisopropylethylamine, Dichloromethane | ~95 | [1] |

| 2 | 3-O-MEM-α-naloxol | 3-O-MEM Naloxone, Potassium tri-sec-butylborohydride, THF | 85 | [1] |

| 3 | 3-O-MEM this compound | 3-O-MEM-α-naloxol, CH3(OCH2CH2)7Br, Sodium Hydride | 88 | |

| 4 | This compound Base | 3-O-MEM this compound, Hydrochloric acid in Ethyl Acetate | 78.3 | |

| 5 | This compound Oxalate | This compound Base, Oxalic Acid, MTBE/n-propanol | 87.8 |

Experimental Protocols

Preparation of 3-O-MEM Naloxone: To a solution of naloxone hydrochloride dihydrate in dichloromethane, N,N'-Diisopropylethylamine is added, followed by methoxyethoxymethyl chloride (MEM-Cl). The reaction mixture is stirred at a controlled temperature. After completion, the reaction is worked up by washing with water and brine. The organic layer is dried and concentrated to yield 3-O-MEM naloxone.

Stereoselective Reduction to 3-O-MEM-α-naloxol: The 3-O-MEM naloxone is dissolved in anhydrous tetrahydrofuran (THF) and cooled. A solution of potassium tri-sec-butylborohydride (K-Selectride) in THF is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted.

Pegylation to form 3-O-MEM this compound: The 3-O-MEM-α-naloxol is dissolved in a suitable solvent, and a strong base such as sodium hydride is added to deprotonate the hydroxyl group. Subsequently, the PEGylating agent, such as CH3(OCH2CH2)7Br, is added, and the reaction is stirred until completion.

Deprotection to this compound Base: The 3-O-MEM this compound is treated with a solution of hydrogen chloride in ethyl acetate to remove the MEM protecting group. The resulting this compound hydrochloride is then neutralized with a base like sodium carbonate to obtain the this compound free base.

Formation of this compound Oxalate: The this compound free base is dissolved in a mixture of methyl-tert-butyl ether (MTBE) and n-propanol. A solution of oxalic acid in the same solvent mixture is then added slowly to precipitate the this compound oxalate salt. The solid is collected by filtration and dried under vacuum.

Chemical Structure Analysis

The chemical structure of this compound has been elucidated and confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | The spectrum shows characteristic signals for the aromatic protons of the morphinan core, the allyl group, and the polyethylene glycol chain. |

| ¹³C NMR | The carbon spectrum displays distinct signals for all carbon atoms, including those in the morphinan skeleton, the allyl group, and the repeating ethylene glycol units. |

| IR Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the hydroxyl groups, the aromatic ring, the ether linkages, and the aliphatic C-H bonds. |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of this compound and its fragmentation pattern is consistent with the proposed structure. |

Detailed peak assignments for NMR and IR, and fragmentation data for mass spectrometry are available in the supplementary information of the cited literature.

Mechanism of Action: Mu-Opioid Receptor Antagonism

This compound functions as a peripherally acting mu-opioid receptor antagonist. Opioids cause constipation by binding to mu-opioid receptors in the enteric nervous system, which leads to a decrease in gastrointestinal motility and secretion.

The binding of an opioid agonist to the mu-opioid receptor, a G-protein coupled receptor, initiates a signaling cascade. This involves the activation of inhibitory G-proteins (Gi/Go), which in turn inhibit adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This signaling also leads to the opening of potassium channels and the closing of calcium channels in enteric neurons. The overall effect is a reduction in neuronal excitability and a decrease in the release of neurotransmitters that promote gut motility.

This compound, due to its PEGylated structure, has limited ability to cross the blood-brain barrier. It therefore acts primarily on the mu-opioid receptors in the gastrointestinal tract, competitively inhibiting the binding of opioid agonists. This antagonism blocks the downstream signaling cascade, thereby restoring normal gut motility and secretion.

Mu-Opioid Receptor Signaling Pathway Diagram

Caption: Mu-Opioid Receptor Signaling in Enteric Neurons and the Action of this compound

References

In Vitro Binding Affinity of Naloxegol to Mu-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of naloxegol to the mu-opioid receptor. This compound, a peripherally acting mu-opioid receptor antagonist (PAMORA), is a polyethylene glycol (PEG) derivative of naloxone.[1][2] Its chemical modification is designed to limit its ability to cross the blood-brain barrier, allowing it to antagonize opioid receptors in the gastrointestinal tract without compromising the central analgesic effects of opioids.[3][4] This document details the quantitative binding affinity, experimental methodologies used for its determination, and the associated signaling pathways.

Quantitative Binding Affinity of this compound

This compound demonstrates a high and specific binding affinity for the human mu-opioid receptor. In vitro studies have consistently shown its potency as an inhibitor of ligand binding to this receptor subtype. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand.

| Parameter | Receptor Subtype | Value | Cell Line | Reference |

| Ki (Inhibition Constant) | Human µ-opioid | 7.42 nM (geometric mean) | Cloned human µ-opioid receptors | [1] |

| Human µ-opioid | Range: 6.5 - 8.5 nM | Cloned human µ-opioid receptors | ||

| Human δ-opioid | 203 nM (geometric mean) | Cloned human δ-opioid receptors | ||

| Human κ-opioid | 8.65 nM | Cloned human κ-opioid receptors | ||

| pA2 (Functional Antagonism) | Human µ-opioid | 7.95 | HEK-293s cells | |

| KB (Equilibrium Dissociation Constant from functional assay) | Human µ-opioid | 11 nM | HEK-293s cells |

Experimental Protocols

The binding affinity and functional activity of this compound are determined through a series of established in vitro assays. The primary methods employed are radioligand competitive binding assays and functional assays such as the [³⁵S]GTPγS binding assay.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the binding affinity (Ki) of this compound for opioid receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing cloned human µ-, δ-, or κ-opioid receptors.

-

Incubation: The cell membranes (e.g., 20 µg of protein) are incubated with a specific radioligand and various concentrations of this compound. For the µ-opioid receptor, the incubation buffer typically contains 50 mM Tris-HCl (pH 7.4) and 100 mM NaCl.

-

Radioligands: Specific radioligands are used for each receptor subtype, for example, [³H]DAMGO for the µ-opioid receptor.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Pharmacologic Profile of this compound, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Oxalate? [synapse.patsnap.com]

- 4. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of Naloxegol as a Peripherally Acting Mu-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patients' quality of life and adherence to pain management regimens. The development of peripherally acting mu-opioid receptor antagonists (PAMORAs) represents a significant therapeutic advancement, offering a targeted approach to alleviate OIC without compromising centrally mediated analgesia. This technical guide provides a comprehensive overview of the discovery and development of naloxegol, a first-in-class oral PAMORA. We delve into the preclinical and clinical research that underpinned its journey from a chemical modification of naloxone to a globally approved therapeutic agent. This guide includes detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways and developmental workflows to offer a granular understanding of this compound's evolution as a targeted OIC treatment.

Introduction: The Unmet Need in Opioid Therapy

Opioids are a cornerstone of pain management; however, their utility is often limited by significant adverse effects, most notably OIC. Unlike other opioid-related side effects, tolerance to OIC rarely develops, making it a persistent challenge for patients on long-term opioid therapy. The pathophysiology of OIC stems from the activation of mu-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility, increased fluid absorption, and reduced intestinal secretion. Traditional laxatives often provide inadequate relief as they do not address the underlying receptor-mediated mechanism. This unmet clinical need spurred the development of a novel therapeutic class: PAMORAs, designed to selectively block peripheral mu-opioid receptors in the gut while sparing the central nervous system (CNS) receptors responsible for analgesia.

The Genesis of this compound: From Naloxone to a Peripherally Restricted Antagonist

This compound was rationally designed by Nektar Therapeutics and subsequently developed and commercialized by AstraZeneca.[1] The foundational concept was to modify the structure of the non-selective opioid antagonist naloxone to restrict its passage across the blood-brain barrier (BBB).

Chemical Synthesis of this compound Oxalate

This compound is a PEGylated derivative of naloxone. The synthesis involves a multi-step process starting from naloxone hydrochloride. The key modification is the attachment of a methoxypolyethylene glycol (PEG) chain to the 6-alpha-hydroxyl group of naloxone. This PEGylation increases the molecule's size and polarity, making it a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB, thereby severely limiting its CNS penetration.[2][3]

Experimental Protocol: Synthesis of this compound Oxalate

The synthesis of this compound oxalate can be summarized in the following key steps:

-

Protection of the 3-hydroxyl group of naloxone: The phenolic hydroxyl group of naloxone is protected, for example, as a methoxyethoxymethyl (MEM) ether.

-

Reduction of the 6-keto group: The ketone at the 6-position is stereoselectively reduced to the corresponding 6α-hydroxyl group.

-

PEGylation: The resulting alcohol is then reacted with a monomethoxy-terminated polyethylene glycol (n=7) derivative.

-

Deprotection: The protecting group on the 3-hydroxyl group is removed.

-

Salt Formation: The this compound free base is reacted with oxalic acid to form the stable oxalate salt.

A detailed, multi-step synthesis protocol has been described in the literature, providing specific reagents and reaction conditions for each transformation.

Preclinical Pharmacology: Establishing Peripheral Selectivity and Efficacy

A robust preclinical program was essential to demonstrate this compound's desired pharmacological profile: potent antagonism of peripheral mu-opioid receptors with minimal impact on central opioid effects.

In Vitro Receptor Binding and Functional Assays

In vitro studies were conducted to determine the binding affinity and functional activity of this compound at the human mu, delta, and kappa opioid receptors.

Experimental Protocol: Radioligand Binding Assays

Competitive binding assays are performed using cell membranes expressing the recombinant human opioid receptors. The ability of this compound to displace a radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor) is measured. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity.

Data Presentation: this compound and Naloxone Opioid Receptor Binding Affinities

| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) |

| This compound | 7.42[4] | 203[4] | 47 (EC50 for partial agonism) |

| Naloxone | ~1.1 - 1.4 | ~16 - 67.5 | ~2.5 - 12 |

Note: Ki values can vary between studies depending on the specific assay conditions.

These data demonstrate that this compound is a potent and selective antagonist at the mu-opioid receptor, with significantly lower affinity for the delta- and kappa-opioid receptors.

In Vivo Animal Models

Animal models were crucial for assessing the in vivo efficacy of this compound in reversing opioid-induced constipation and for confirming its lack of interference with central analgesia.

Experimental Protocol: Morphine-Induced Constipation Model in Rats

-

Induction of Constipation: Rats are administered morphine to induce a delay in gastrointestinal transit.

-

Treatment: Different doses of this compound or vehicle are administered orally.

-

Measurement of Gastrointestinal Transit: A non-absorbable marker (e.g., charcoal meal) is administered, and the distance it travels through the small intestine over a set period is measured. The ED50 (the dose required to achieve 50% of the maximum effect) for reversing the morphine-induced delay is calculated.

Experimental Protocol: Hot Plate Test for Analgesia in Rats

-

Baseline Measurement: The baseline latency for a rat to exhibit a pain response (e.g., licking a paw or jumping) on a heated surface is recorded.

-

Opioid Administration: An opioid analgesic like morphine is administered.

-

Treatment: this compound or vehicle is administered.

-

Post-treatment Measurement: The latency to the pain response is measured again at various time points. A reversal of the opioid-induced increase in latency would indicate central antagonist activity.

In these preclinical models, this compound effectively reversed morphine-induced delays in gastrointestinal transit without significantly affecting morphine-induced analgesia, confirming its peripheral selectivity.

Clinical Development: The KODIAC Program

The clinical development of this compound was primarily driven by the KODIAC program, a series of Phase 3 clinical trials designed to evaluate the efficacy and safety of this compound in patients with non-cancer pain and OIC.

KODIAC-04 and KODIAC-05: Pivotal Efficacy and Safety Studies

These two large, randomized, double-blind, placebo-controlled trials formed the cornerstone of the regulatory submission for this compound.

Experimental Protocol: KODIAC-04 and KODIAC-05 Study Design

-

Participants: Adults with chronic non-cancer pain on a stable opioid dose (30-1000 morphine milligram equivalents per day) with OIC (fewer than three spontaneous bowel movements [SBMs] per week).

-

Intervention: Patients were randomized to receive this compound (12.5 mg or 25 mg) or placebo once daily for 12 weeks.

-

Primary Endpoint: The percentage of "responders," defined as patients who had at least three SBMs per week and an increase of at least one SBM from baseline for at least 9 out of the 12 weeks and for at least 3 of the last 4 weeks.

-

Key Secondary Endpoints: Time to first post-dose SBM, number of SBMs per week, and responder status in patients with an inadequate response to laxatives.

Data Presentation: Key Efficacy Results from KODIAC-04 and KODIAC-05

| Endpoint | KODIAC-04 | KODIAC-05 |

| Responder Rate (25 mg this compound) | 44.4% | 39.7% |

| Responder Rate (Placebo) | 29.4% | 29.3% |

| P-value (25 mg vs. Placebo) | 0.001 | 0.02 |

| Median Time to First SBM (25 mg this compound) | 5.9 hours | 12.0 hours |

| Median Time to First SBM (Placebo) | 35.8 hours | 37.2 hours |

The results from both studies demonstrated that the 25 mg dose of this compound was significantly more effective than placebo in increasing the frequency of SBMs in patients with OIC.

KODIAC-07 and KODIAC-08: Long-Term Safety and Tolerability

These studies were designed to assess the long-term safety profile of this compound. KODIAC-07 was a 12-week extension of KODIAC-04, and KODIAC-08 was a 52-week open-label safety study. These studies confirmed that this compound was generally well-tolerated over the long term, with the most common adverse events being gastrointestinal in nature (e.g., abdominal pain, diarrhea, and nausea). Importantly, there was no evidence of opioid withdrawal or interference with analgesia.

Signaling Pathways and Developmental Workflow

Mu-Opioid Receptor Signaling in the Gastrointestinal Tract

The binding of opioids to mu-opioid receptors on enteric neurons leads to a cascade of intracellular events that ultimately inhibit gastrointestinal function.

Caption: Mu-opioid receptor signaling cascade in enteric neurons leading to constipation.

This compound Drug Development Workflow

The development of this compound followed a structured path from initial concept to regulatory approval.

Caption: A simplified workflow of the discovery and development of this compound.

Conclusion

The development of this compound as the first oral PAMORA for OIC represents a significant achievement in targeted drug design and development. Through a systematic process of chemical modification, preclinical evaluation, and a comprehensive clinical trial program, this compound was shown to be an effective and generally well-tolerated treatment for OIC in patients with chronic non-cancer pain, without compromising the central analgesic effects of opioids. This in-depth guide has provided a technical overview of this journey, highlighting the key experiments, data, and developmental milestones that led to its approval and subsequent clinical use. The story of this compound serves as a compelling case study in addressing a specific, mechanism-based side effect to improve the overall therapeutic profile of an essential class of medications.

References

An In-depth Technical Guide to the Interaction of Naloxegol with P-glycoprotein Transporters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), is indicated for the treatment of opioid-induced constipation (OIC). A key feature of its pharmacological profile is its limited penetration into the central nervous system (CNS), thereby minimizing the risk of interfering with centrally mediated opioid analgesia. This peripheral restriction is primarily attributed to its interaction with the P-glycoprotein (P-gp) efflux transporter. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms governing the interaction between this compound and P-gp, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Introduction to P-glycoprotein and its Role in Drug Disposition

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a 170 kDa transmembrane glycoprotein that functions as an ATP-dependent efflux pump.[1] It is expressed in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier.[2][3] P-gp plays a crucial role in xenobiotic detoxification by actively transporting a wide range of structurally diverse compounds out of cells.[2][3] In the context of pharmacology, P-gp-mediated efflux can significantly impact the absorption, distribution, and elimination of many drugs, thereby influencing their efficacy and potential for drug-drug interactions.

This compound as a P-glycoprotein Substrate

This compound is a PEGylated derivative of naloxone. This structural modification, the addition of a polyethylene glycol (PEG) chain, reduces its passive permeability and critically, renders it a substrate for the P-glycoprotein transporter. This property is fundamental to its mechanism of action as a peripherally restricted opioid antagonist. P-gp actively transports this compound out of endothelial cells of the blood-brain barrier, effectively limiting its access to the CNS.

Quantitative Analysis of this compound Transport

The interaction between this compound and P-gp has been quantified in vitro using bidirectional transport assays with Caco-2 cell monolayers, a model of the human intestinal epithelium that expresses P-gp. These assays measure the apparent permeability (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A higher B-A Papp compared to the A-B Papp results in an efflux ratio (ER) greater than 1, indicating active efflux.

Table 1: Apparent Permeability and Efflux Ratio of this compound (10 µM) in Caco-2 Cells

| Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |

| This compound alone | 0.14 | 1.1 | 7.9 |

| + Cyclosporin A (10 µM) | 0.44 | 0.58 | 1.3 |

| + Elacridar (1 µM) | 0.56 | 0.65 | 1.2 |

| + Verapamil (100 µM) | 0.43 | 0.53 | 1.2 |

Data presented as mean values.

The data clearly demonstrate that this compound is actively transported by an efflux pump in Caco-2 cells, as evidenced by the high efflux ratio of 7.9. The significant reduction of this efflux ratio in the presence of known P-gp inhibitors (cyclosporin A, elacridar, and verapamil) confirms that this compound is a substrate of P-glycoprotein.

Impact of P-gp Modulators on this compound Pharmacokinetics

In vivo studies have further substantiated the significance of the P-gp interaction on the systemic exposure of this compound. Co-administration of this compound with potent inhibitors or inducers of P-gp (which are often also modulators of CYP3A4, the primary metabolizing enzyme for this compound) leads to significant changes in its pharmacokinetic profile.

Table 2: Effect of P-gp/CYP3A4 Modulators on this compound Pharmacokinetics

| Modulator | Modulator Type | Change in this compound AUC | Change in this compound Cmax |

| Strong CYP3A4/P-gp Inhibitors | e.g., Ketoconazole | 8-fold increase | - |

| Moderate CYP3A4/P-gp Inhibitors | e.g., Diltiazem | 60% increase | 30% increase |

| P-gp Inhibitors | - | 40-50% increase | - |

| Strong CYP3A4/P-gp Inducers | - | 90% decrease | - |

| P-gp Inducers | - | 60-70% decrease | - |

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.

These data highlight the clinical relevance of P-gp in the disposition of this compound and underscore the potential for drug-drug interactions.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and P-glycoprotein.

Bidirectional Transport Assay using Caco-2 Cells

This in vitro assay is a standard method to assess the intestinal permeability of a drug and to identify if it is a substrate of efflux transporters like P-gp.

Objective: To determine the apparent permeability (Papp) of this compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer and to calculate the efflux ratio.

Materials:

-

Caco-2 cells (passage 25-52)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, nonessential amino acids, penicillin, streptomycin, and L-glutamine

-

Transwell® inserts (0.4 µm pore size) in 24-well plates

-

Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES) buffer

-

This compound

-

P-gp inhibitors (e.g., cyclosporin A, elacridar, verapamil)

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS system for quantification of this compound

Procedure:

-

Cell Culture and Seeding: Caco-2 cells are cultured in DMEM and seeded onto Transwell® inserts at a density of 2.7 x 10⁴ cells/insert. The cells are maintained for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a Millicell ERS-2 Voltohmmeter. A TEER value of ≥250 Ω·cm² is typically considered acceptable. Additionally, the permeability of a paracellular marker, such as Lucifer yellow, is measured to ensure the tightness of the cell junctions.

-

Transport Experiment:

-

The cell monolayers are washed with pre-warmed HBSS-HEPES buffer.

-

For A-B transport , the dosing solution containing this compound (e.g., 10 µM) is added to the apical (donor) compartment, and fresh HBSS-HEPES buffer is added to the basolateral (receiver) compartment.

-

For B-A transport , the dosing solution is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.

-

To investigate the role of P-gp, the experiment is repeated in the presence of a P-gp inhibitor in both the apical and basolateral compartments.

-

The plates are incubated at 37°C with gentle shaking.

-

Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.

-

-

Sample Analysis: The concentration of this compound in the collected samples is determined by a validated LC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the insert.

-

C₀ is the initial concentration of the drug in the donor compartment.

-

-

The efflux ratio (ER) is calculated as:

-

ER = Papp (B-A) / Papp (A-B)

-

-

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. Substrates of P-gp often stimulate its ATPase activity.

Objective: To determine if this compound stimulates the ATPase activity of P-gp.

Materials:

-

P-gp-expressing cell membranes (e.g., from Sf9 insect cells infected with a baculovirus carrying the human MDR1 cDNA)

-

ATP

-

Assay buffer (containing Tris-HCl, MgCl₂, KCl)

-

This compound

-

Sodium orthovanadate (a P-gp ATPase inhibitor)

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

Procedure:

-

Reaction Setup: P-gp-expressing membranes are incubated with the assay buffer in a 96-well plate.

-

Compound Addition: this compound at various concentrations is added to the wells. Control wells include a vehicle control (no compound), a positive control substrate (e.g., verapamil), and an inhibitor control (sodium orthovanadate).

-

Initiation of Reaction: The reaction is initiated by adding ATP.

-

Incubation: The plate is incubated at 37°C for a specified time (e.g., 20-30 minutes) to allow for ATP hydrolysis.

-

Termination and Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) produced is measured using a colorimetric method, such as the malachite green assay. The absorbance is read using a microplate reader.

-

Data Analysis: The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate from the total activity. The stimulation of ATPase activity by this compound is then determined by comparing the activity in the presence of this compound to the basal activity (vehicle control).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of P-gp mediated efflux of this compound at the blood-brain barrier.

Caption: Experimental workflow for the Caco-2 bidirectional transport assay.

Caption: Workflow for the P-glycoprotein ATPase activity assay.

Conclusion

The interaction of this compound with the P-glycoprotein transporter is a critical determinant of its pharmacological profile, ensuring its peripheral action and limited central nervous system exposure. Quantitative in vitro transport studies have confirmed that this compound is a P-gp substrate, and in vivo pharmacokinetic data have demonstrated the clinical relevance of this interaction, particularly concerning drug-drug interactions. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other compounds that interact with P-gp. A thorough understanding of these interactions is paramount for the safe and effective use of this compound in the management of opioid-induced constipation. Further research to elucidate the specific binding affinity and transport kinetics of this compound with P-gp would provide a more complete picture of this important drug-transporter interaction.

References

- 1. Opioid Analgesics and P-glycoprotein Efflux Transporters: A Potential Systems-Level Contribution to Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Impact of P-Glycoprotein on Opioid Analgesics: What's the Real Meaning in Pain Management and Palliative Care? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of this compound in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of Peripheral Selectivity: A Technical Guide to Naloxegol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA), represents a significant advancement in the management of opioid-induced constipation (OIC), a prevalent and debilitating side effect of opioid therapy. Its clinical efficacy is rooted in a meticulously engineered molecular design that ensures targeted action within the gastrointestinal tract while minimizing penetration into the central nervous system (CNS), thereby preserving essential opioid-mediated analgesia. This in-depth technical guide elucidates the molecular basis for this compound's peripheral selectivity, detailing its physicochemical properties, receptor interaction kinetics, and the pivotal role of active efflux transport. Quantitative data from key in vitro and in vivo studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for foundational assays are provided to enable replication and further investigation. Finally, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear graphical representation of the underlying molecular mechanisms.

Introduction

Opioid analgesics are indispensable for the management of moderate to severe pain. However, their therapeutic utility is often compromised by significant adverse effects, most notably opioid-induced constipation (OIC), which arises from the activation of mu-opioid receptors in the enteric nervous system.[1] Historically, the management of OIC has been challenging, with conventional laxatives often providing inadequate relief. The development of peripherally acting mu-opioid receptor antagonists (PAMORAs) marked a paradigm shift, offering a targeted approach to counteract the gastrointestinal effects of opioids without compromising their central analgesic action.[2]

This compound, a PEGylated derivative of naloxone, is a first-in-class oral PAMORA approved for the treatment of OIC in adults with chronic non-cancer pain.[3][4] Its design is a prime example of rational drug development, where specific chemical modifications confer a desirable pharmacokinetic and pharmacodynamic profile. This guide delves into the core molecular principles that govern this compound's peripheral selectivity.

Physicochemical Properties and Molecular Structure

This compound's unique properties stem from its chemical structure, a conjugate of the opioid antagonist naloxone and a polyethylene glycol (PEG) moiety.[5] This PEGylation has profound effects on the molecule's physicochemical characteristics.

-

Increased Molecular Weight and Hydrophilicity: The addition of the PEG chain significantly increases the molecular weight and hydrophilicity of this compound compared to its parent compound, naloxone. This alteration reduces its passive diffusion across lipophilic biological membranes, including the blood-brain barrier (BBB).

-

Substrate for P-glycoprotein (P-gp): The PEGylation of naloxone renders this compound a substrate for the P-glycoprotein (P-gp) efflux transporter. P-gp is a key component of the BBB, actively pumping a wide array of xenobiotics out of the CNS.

These two features—reduced passive permeability and active efflux—work in concert to severely restrict this compound's access to the central nervous system.

Quantitative Pharmacodynamic and Pharmacokinetic Data

The peripheral selectivity of this compound is substantiated by a robust body of quantitative data from in vitro and in vivo studies. The following tables summarize key parameters that define its interaction with opioid receptors and its behavior at the blood-brain barrier.

Table 1: Opioid Receptor Binding Affinity and Functional Antagonist Potency of this compound

| Parameter | Receptor Subtype | Value | Assay System |

| Binding Affinity (Ki) | Human µ-opioid | 7.42 nM | Radioligand Binding Assay (HEK-293 cells) |

| Human κ-opioid | 8.65 nM | Radioligand Binding Assay | |

| Human δ-opioid | 203.0 nM | Radioligand Binding Assay | |

| Functional Antagonist Potency (pA2) | Human µ-opioid | 7.95 | [³⁵S]GTPγS Functional Assay (HEK-293 cells) |

| Functional Activity | Human δ-opioid | Weak Antagonist (IC50 = 866 nM) | [³⁵S]GTPγS Functional Assay |

| Human κ-opioid | Partial Agonist (EC50 = 47 nM, 39% max effect) | [³⁵S]GTPγS Functional Assay |

This table quantitatively demonstrates this compound's high affinity and potent antagonism at the mu-opioid receptor, the primary target for treating OIC. Its lower affinity for the delta-opioid receptor and partial agonism at the kappa-opioid receptor are also noted.

Table 2: Blood-Brain Barrier Permeability and P-glycoprotein Substrate Characteristics of this compound

| Parameter | Value | Experimental Model |

| Blood-Brain Barrier Permeability vs. Naloxone | 15-fold lower | Rat brain perfusion model |

| P-glycoprotein (P-gp) Substrate | Yes | Human colon adenocarcinoma cell transport assay (Caco-2) |

| Apparent Permeability (Papp) (Apical to Basolateral) | Low | Caco-2 cell transport assay |

This table highlights the key pharmacokinetic properties that underpin this compound's peripheral selectivity: significantly reduced BBB penetration compared to naloxone and its role as a substrate for the P-gp efflux pump.

Signaling Pathways and Experimental Workflows

Visual representations of the key molecular interactions and experimental procedures provide a clearer understanding of this compound's mechanism of action.

Diagram 1: this compound's Mechanism of Peripheral Mu-Opioid Receptor Antagonism```dot

Caption: Workflow for the MDCK-MDR1 permeability assay to determine P-gp efflux.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for human mu-, delta-, and kappa-opioid receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human mu-, delta-, or kappa-opioid receptor.

-

Radioligands:

-

Mu-opioid receptor: [³H]DAMGO

-

Delta-opioid receptor: [³H]DPDPE

-

Kappa-opioid receptor: [³H]U-69,593

-

-

Non-specific Binding Control: Naloxone (10 µM)

-

Test Compound: this compound (serially diluted)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding for each concentration of this compound.

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membrane suspension.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of naloxone (10 µM), and cell membrane suspension.

-

Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound, and cell membrane suspension.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for Mu-Opioid Receptor Antagonism

Objective: To determine the functional antagonist potency (pA2) of this compound at the human mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human mu-opioid receptor.

-

Agonist: DAMGO

-

Antagonist: this compound

-

Radioligand: [³⁵S]GTPγS

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP: 10 µM final concentration

-

Filtration Apparatus and Scintillation Counter

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for basal binding, agonist-stimulated binding, and antagonist inhibition.

-

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound (or vehicle) for a defined period (e.g., 15-30 minutes) at 30°C.

-

Agonist Stimulation: Add varying concentrations of the agonist DAMGO to the wells.

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Construct concentration-response curves for DAMGO in the absence and presence of different concentrations of this compound. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the this compound concentration. The x-intercept of the linear regression is the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Caco-2 Permeability Assay

Objective: To assess the in vitro intestinal permeability of this compound.

Materials:

-

Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Permeable Supports: Transwell® inserts (e.g., 0.4 µm pore size).

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

-

Test Compound: this compound.

-

Analytical Method: LC-MS/MS.

Procedure:

-

Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

-

Permeability Assay (Apical to Basolateral - A to B):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the this compound solution (in transport buffer) to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.

-

-

Permeability Assay (Basolateral to Apical - B to A):

-

Follow the same procedure as the A to B assay, but add the this compound solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

-

-

Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor compartment.

MDCK-MDR1 Efflux Assay

Objective: To determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.

Materials:

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1).

-

Culture Medium and Permeable Supports: As for the Caco-2 assay.

-

Transport Buffer: HBSS buffered with HEPES, pH 7.4.

-

Test Compound: this compound.

-

P-gp Inhibitor (Optional): Verapamil or another known P-gp inhibitor.

-

Analytical Method: LC-MS/MS.

Procedure:

-

Cell Culture: Seed MDCK-MDR1 cells on Transwell® inserts and culture for 4-7 days to form a confluent monolayer.

-

Monolayer Integrity Check: Measure the TEER of the cell monolayers.

-

Bidirectional Transport Assay: Perform both A to B and B to A permeability assays as described for the Caco-2 protocol.

-

Optional Inhibitor Co-incubation: To confirm P-gp mediated efflux, the bidirectional transport assay can be repeated in the presence of a P-gp inhibitor in both the apical and basolateral compartments.

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

-

Data Analysis:

-

Calculate the Papp values for both the A to B and B to A directions.

-

Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio significantly greater than 2 is indicative of active efflux.

-

If a P-gp inhibitor was used, a significant reduction in the efflux ratio in the presence of the inhibitor confirms that the efflux is mediated by P-gp.

-

Conclusion

The peripheral selectivity of this compound is not a serendipitous finding but rather the result of a deliberate and sophisticated drug design strategy. The covalent attachment of a polyethylene glycol moiety to the naloxone scaffold imparts two critical properties: reduced passive permeability across the blood-brain barrier and its recognition as a substrate by the P-glycoprotein efflux transporter. This dual mechanism effectively sequesters this compound in the periphery, allowing it to antagonize mu-opioid receptors in the gastrointestinal tract and alleviate opioid-induced constipation without interfering with the central analgesic effects of opioids. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of the molecular basis for this compound's targeted action, serving as a valuable resource for researchers and professionals in the field of drug development. This molecule stands as a testament to the power of medicinal chemistry in optimizing drug disposition to achieve a desired therapeutic outcome with an improved safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Naloxegol's Limited Central Nervous System Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the preclinical evidence demonstrating the peripherally restricted action of naloxegol, a peripherally acting mu-opioid receptor antagonist (PAMORA). This compound was specifically designed to mitigate opioid-induced constipation (OIC) without compromising the central analgesic effects of opioids. This is achieved through two key molecular properties: its PEGylated structure and its interaction with the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier (BBB).[1][2][3][4] This guide will detail the quantitative data from key preclinical studies, outline the experimental methodologies used, and provide visual representations of the underlying mechanisms and experimental workflows.

Molecular Profile and Mechanism of Peripheral Restriction

This compound is a PEGylated derivative of naloxone, an opioid antagonist.[5] The addition of a polyethylene glycol (PEG) moiety increases the molecule's size and polarity, which inherently reduces its ability to passively cross the lipophilic blood-brain barrier. Furthermore, this compound is a substrate for the P-glycoprotein (P-gp) transporter, an efflux pump highly expressed at the BBB that actively transports a wide range of xenobiotics out of the central nervous system (CNS). This dual mechanism of reduced passive permeability and active efflux is fundamental to limiting its central effects.

Below is a diagram illustrating this proposed mechanism of action.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies that support this compound's limited CNS penetration and peripherally selective opioid antagonism.

Table 1: In Vitro Opioid Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki, nmol/L) |

| This compound | Mu (µ) | 7.42 |

| Kappa (κ) | 8.65 | |

| Delta (δ) | 203.0 |

Data sourced from in vitro assays using Chinese Hamster Ovary (CHO) cells with cloned human opioid receptors.

Table 2: Blood-Brain Barrier Permeability in Rats

| Compound | CNS Penetration Rate Relative to Naloxone |

| This compound | 15-fold slower |

This was determined using a rat brain perfusion model.

Table 3: In Vivo Antagonism of Morphine Effects in Rats

| Compound | Peripheral Effect (GI Transit) - ED₅₀ (mg/kg, oral) | Central Effect (Analgesia) - ED₅₀ (mg/kg, oral) | Potency Ratio (Central/Peripheral) |

| This compound | 23.1 | 55.4 | ~2.4 |

| Naloxone | 0.69 | 1.14 | ~1.7 |

ED₅₀ represents the dose required to achieve 50% of the maximal effect.

Table 4: Distribution of Radiolabeled this compound in Rats

| Tissue | Distribution of [¹⁴C]this compound-derived Radioactivity |

| Brain and Spinal Cord | Low to undetectable |